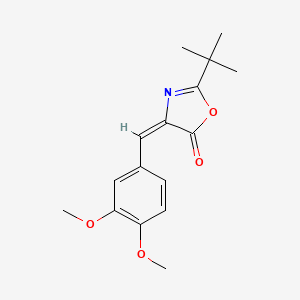
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide structure, making it a unique molecule for study and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process typically includes the use of high-purity reagents and advanced purification techniques to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(AZEPANE-1-SULFONYL)-4-METHYL-PHENYLAMINE: This compound shares the azepane and sulfonyl groups but lacks the benzamide structure.
N-[3-(AZEPANE-1-SULFONYL)-4-METHYLPHENYL]-2-CHLOROACETAMIDE: This compound has a similar core structure but includes a chloroacetamide group.
Uniqueness
3-(AZEPANE-1-SULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H26N2O3S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-11-19(12-8-16)22-21(24)18-10-9-17(2)20(15-18)27(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
Clé InChI |
DXOGOLYZFKCLTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)


![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
